molecular formula C16H16BrN3O2S B1521880 2-(6-Bromo-2H-benzo[b][1,4]oxazin-4(3H)-yl)-6,6-dimethyl-6,7-dihydrothiazolo[5,4-c]pyridin-4(5H)-one CAS No. 1000793-42-9

2-(6-Bromo-2H-benzo[b][1,4]oxazin-4(3H)-yl)-6,6-dimethyl-6,7-dihydrothiazolo[5,4-c]pyridin-4(5H)-one

Cat. No. B1521880
M. Wt: 394.3 g/mol
InChI Key: HPDNQXLEZHOICG-UHFFFAOYSA-N
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Description

The compound “2-(6-Bromo-2H-benzo[b][1,4]oxazin-4(3H)-yl)-6,6-dimethyl-6,7-dihydrothiazolo[5,4-c]pyridin-4(5H)-one” is a derivative of 2H-benzo[b][1,4]oxazin-3(4H)-one . It has been identified as a selective inhibitor of Cyclin-dependent kinase 9 (CDK9), a transcriptional regulator and a potential therapeutic target in hematologic malignancies . Selective and transient CDK9 inhibition reduces Mcl-1 expression and induces apoptosis in Mcl-1-dependent tumor cells for survival .


Synthesis Analysis

The synthesis of 2H-benzo[b][1,4]oxazin-3(4H)-one derivatives, including the compound , has been described in the literature . One method involves a copper(I)-catalyzed one-pot reaction of various aromatic aldehydes with 7-bromo-4-(prop-2-yn-1-yl)-2H-benzo[b][1,4]oxazin-3(4H)-one . Another method involves condensation, reduction, O-alkylation, and Smiles rearrangement using 3-bromo-4-hydroxy benzaldehyde, anilines, and chloroacetyl chloride as starting materials .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include condensation, reduction, O-alkylation, and Smiles rearrangement . The compound has also been used in the construction of pyrimidinyl substituted benzoxazinones .

Scientific Research Applications

Synthesis Processes and Chemical Reactions

The compound "2-(6-Bromo-2H-benzo[b][1,4]oxazin-4(3H)-yl)-6,6-dimethyl-6,7-dihydrothiazolo[5,4-c]pyridin-4(5H)-one" and its derivatives are involved in complex synthesis processes, forming various chemical structures. For instance, certain derivatives incorporating a thiazolo[3,2-a]benzimidazole moiety were synthesized, indicating the compound's role in creating novel heterocyclic structures. These compounds showed moderate antibacterial and antifungal effects, hinting at potential biological applications (Abdel‐Aziz et al., 2008). Additionally, derivatives of this compound were synthesized and evaluated as central nervous system and antimycobacterial agents, although they showed toxicity and no significant activity in central nervous system tests (Malinka et al., 1998).

Molecular Structure and Docking Studies

The molecular structure and docking studies of derivatives of this compound reveal its potential in medical research. For instance, a study on the molecular structure of 6-amino-3-benzylmercapto-1,2,4-triazolo[3,4-f][1,2,4]triazin-8(7H)-one, a related compound, highlighted its crystalline structure and intermolecular bonding, which could be crucial for its interaction with biological molecules (Hwang et al., 2006). Moreover, a series of chromeno[4,3-b]pyridine derivatives, including this compound, were designed and synthesized, followed by computational ADME and Lipinski's analysis and molecular docking studies to evaluate their anticancer activities, particularly against breast cancer (Abd El Ghani et al., 2022).

properties

IUPAC Name

2-(6-bromo-2,3-dihydro-1,4-benzoxazin-4-yl)-6,6-dimethyl-5,7-dihydro-[1,3]thiazolo[5,4-c]pyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16BrN3O2S/c1-16(2)8-10-13(14(21)19-16)23-15(18-10)20-5-6-22-12-4-3-9(17)7-11(12)20/h3-4,7H,5-6,8H2,1-2H3,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPDNQXLEZHOICG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(=O)N1)SC(=N2)N3CCOC4=C3C=C(C=C4)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16BrN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30659540
Record name 2-(6-Bromo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-6,6-dimethyl-6,7-dihydro[1,3]thiazolo[5,4-c]pyridin-4(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30659540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

394.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(6-Bromo-2H-benzo[b][1,4]oxazin-4(3H)-yl)-6,6-dimethyl-6,7-dihydrothiazolo[5,4-c]pyridin-4(5H)-one

CAS RN

1000793-42-9
Record name 2-(6-Bromo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-6,6-dimethyl-6,7-dihydro[1,3]thiazolo[5,4-c]pyridin-4(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30659540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(6-Bromo-2H-benzo[b][1,4]oxazin-4(3H)-yl)-6,6-dimethyl-6,7-dihydrothiazolo[5,4-c]pyridin-4(5H)-one
Reactant of Route 2
Reactant of Route 2
2-(6-Bromo-2H-benzo[b][1,4]oxazin-4(3H)-yl)-6,6-dimethyl-6,7-dihydrothiazolo[5,4-c]pyridin-4(5H)-one
Reactant of Route 3
2-(6-Bromo-2H-benzo[b][1,4]oxazin-4(3H)-yl)-6,6-dimethyl-6,7-dihydrothiazolo[5,4-c]pyridin-4(5H)-one
Reactant of Route 4
2-(6-Bromo-2H-benzo[b][1,4]oxazin-4(3H)-yl)-6,6-dimethyl-6,7-dihydrothiazolo[5,4-c]pyridin-4(5H)-one
Reactant of Route 5
2-(6-Bromo-2H-benzo[b][1,4]oxazin-4(3H)-yl)-6,6-dimethyl-6,7-dihydrothiazolo[5,4-c]pyridin-4(5H)-one
Reactant of Route 6
2-(6-Bromo-2H-benzo[b][1,4]oxazin-4(3H)-yl)-6,6-dimethyl-6,7-dihydrothiazolo[5,4-c]pyridin-4(5H)-one

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